BRD-7880 - 1456542-69-0

BRD-7880

Catalog Number: EVT-261449
CAS Number: 1456542-69-0
Molecular Formula: C32H38N4O7
Molecular Weight: 590.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD-7880 is a potent and highly specific inhibitor of aurora kinases B and C.
Synthesis Analysis

The synthesis of BRD-7880 involves advanced stereoselective techniques that allow for the precise construction of its complex molecular architecture. While specific synthetic pathways are not extensively detailed in the literature, it is noted that modern synthetic planning has facilitated the development of compounds like BRD-7880 that may not have been feasible with traditional methods. The compound's synthesis emphasizes the importance of chiral centers and functional group modifications to achieve the desired biological activity .

Molecular Structure Analysis

BRD-7880 has a complex molecular structure characterized by multiple functional groups that contribute to its specificity and potency. The molecular formula is C32H38N4O7C_{32}H_{38}N_{4}O_{7}, and its structural features include:

  • A benzodioxole moiety
  • A urea linkage
  • Several chiral centers

The detailed three-dimensional structure of BRD-7880 bound to aurora kinase A has been elucidated through X-ray crystallography, providing insights into its binding interactions and conformational dynamics . The structural data indicate that BRD-7880 adopts a conformation that allows for effective interaction with the active site of aurora kinases.

Chemical Reactions Analysis

BRD-7880 undergoes various chemical reactions typical of small molecule inhibitors, including:

  • Binding reactions with aurora kinases B and C, leading to inhibition of their activity.
  • Potential metabolic transformations within biological systems, which could affect its pharmacokinetics and efficacy.

In vitro studies have demonstrated that BRD-7880 significantly reduces phosphorylation levels of histone H3 at serine 10, indicating effective inhibition of aurora kinase B activity . The specificity profile shows minimal off-target effects compared to other kinase inhibitors such as tozasertib (VX-680) .

Mechanism of Action

The mechanism of action for BRD-7880 primarily involves its binding to aurora kinases B and C, inhibiting their catalytic activity. This inhibition disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The compound's selectivity for these kinases is attributed to its unique structural features that complement the kinase's active site .

Data from biochemical assays indicate that BRD-7880 exhibits an IC50 value in the low nanomolar range for aurora kinases B and C, underscoring its potency as an inhibitor . The compound's ability to induce polyploidy in treated cells further supports its role as an effective anti-cancer agent.

Physical and Chemical Properties Analysis

BRD-7880 possesses several notable physical and chemical properties:

These properties are essential for determining the compound's formulation for therapeutic use .

Applications

BRD-7880 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As a selective inhibitor of aurora kinases B and C, it is utilized in studies aimed at understanding cancer cell biology and developing targeted therapies.
  • Drug Development: Its specificity makes it an attractive candidate for further development into a therapeutic agent for various cancers characterized by aberrant aurora kinase activity.
Introduction to Aurora Kinase Inhibitors in Oncological Research

Aurora Kinase B/C as Therapeutic Targets in Cancer Biology

Aurora B and C share 83% kinase domain homology and overlapping mitotic functions as chromosomal passenger complex (CPC) components [1] [3]. Their activation depends on binding to the inner centromere protein (INCENP), with phosphorylation of INCENP's C-terminal TSS motif (Thr-Ser-Ser) inducing a conformational shift that stabilizes the kinases' activation loops [1]. Key oncogenic roles include:

  • Chromosomal Instability: Aurora B/C govern kinetochore-microtubule attachments and spindle assembly checkpoint (SAC) signaling. Dysregulation causes merotelic attachments and aneuploidy [3] [9].
  • Cytokinesis Regulation: Aurora B/C phosphorylate substrates like MKLP1 and RacGAP1 to ensure faithful cytoplasmic division [3].
  • Therapeutic Vulnerability: Overexpression of Aurora B/C correlates with poor prognosis in colorectal, ovarian, and hematologic cancers, with AURKB/C gene amplifications prevalent in 20–30% of solid tumors [3] [5].

Table 1: Aurora Kinase Isoform Comparison

FeatureAurora AAurora BAurora C
Primary LocalizationCentrosomes, spindle polesKinetochores, midbodyKinetochores, midbody
Key FunctionsCentrosome maturation, spindle assemblyChromosome biorientation, cytokinesisMeiotic regulation, cytokinesis
Cancer AssociationsAmplified in breast, pancreatic cancersOverexpressed in aneuploid tumors; linked to taxane resistanceAberrantly expressed in testicular/ovarian cancers
ActivatorTPX2INCENP (phospho-TSS dependent)INCENP (phospho-TSS dependent)

Rationale for Developing Isoform-Specific Aurora Kinase Inhibitors

Early pan-Aurora inhibitors (e.g., VX-680) demonstrated efficacy but faced limitations:

  • Dose-Limiting Toxicity: Concurrent inhibition of Aurora A (spindle assembly) and Aurora B/C (SAC) caused neutropenia and gastrointestinal toxicity [9].
  • Divergent Biological Outcomes:
  • Aurora A inhibition → Mitotic arrest (spindle defects) [9].
  • Aurora B/C inhibition → Polyploidy due to SAC override [3] [9].
  • Structural Basis for Selectivity: Though catalytic domains are conserved, Aurora B/C uniquely require phosphorylated INCENP for full activation. The INCENP TSS motif binds a hydrophobic pocket absent in Aurora A, enabling selective targeting [1] [9]. Isoform-specific inhibitors thus promise reduced toxicity and mechanistically distinct antitumor effects.

Discovery and Characterization of BRD-7880: A High-Throughput Screening Breakthrough

BRD-7880 emerged from a landmark study employing the PRISM (Profiling Relative Inhibitory Simultaneous Mixtures) platform—a high-throughput barcoded screening technology enabling multiplexed testing of 102 cancer cell lines against 8,400 compounds [2] [7].

Discovery Workflow:

  • Cell Line Barcoding: Each cell line was labeled with a unique 24-nucleotide barcode.
  • Pooled Screening: Barcoded lines were combined into pools and exposed to compound libraries.
  • Viability Quantification: Barcode abundance (via Luminex microspheres) measured lineage-specific cytotoxicity [2].
  • Hit Identification: BRD-7880 showed nanomolar potency against hematologic and solid tumor lines with minimal heterogeneity.

Biochemical Characterization:

BRD-7880 is an ATP-competitive inhibitor with sub-15 nM IC50 values against Aurora B and C, and >200-fold selectivity over Aurora A [1] [6]. Key mechanistic insights include:

  • Synergistic Activation Disruption: BRD-7880 binds the kinase domain of Aurora B/C, preventing phosphorylated INCENP (pINCENP) from stabilizing the activation loop [1].
  • Substrate Specificity Alteration: Disrupting the Aurora B/C–INCENP interface modifies substrate-binding surfaces, impairing phosphorylation of histone H3 (Ser10) and survivin [1].
  • Selectivity Validation: Kinome-wide profiling confirmed minimal off-target activity against 468 kinases, including structurally related kinases like PLK1 [6] [9].

Table 2: Select Aurora Kinase Inhibitors and Selectivity Profiles

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Key Selectivity Features
BRD-7880>1,500712>200-fold selective vs. Aurora A; disrupts pINCENP binding
VX-6800.6184.6Pan-Aurora inhibitor; disrupts pINCENP binding
AZD1152-HQPA1,3690.371.83,700-fold selective vs. Aurora A
MLN82371.2396317330-fold selective vs. Aurora B

Cellular Phenotypes:

In cancer cell lines, BRD-7880 (100 nM) induced:

  • Polyploidy due to failed cytokinesis (Aurora B/C-specific phenotype).
  • Apoptosis in AURKB-amplified leukemia models within 48 hours [2] [6].
  • No spindle assembly defects (distinguishing it from Aurora A inhibitors) [1].

BRD-7880 exemplifies how high-content screening platforms (PRISM) coupled with structural biology can yield isoform-refined therapeutics. Its discovery validates phosphorylated INCENP as a druggable interface for next-generation Aurora B/C inhibitors [1] [2].

Properties

CAS Number

1456542-69-0

Product Name

BRD-7880

IUPAC Name

1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea

Molecular Formula

C32H38N4O7

Molecular Weight

590.68

InChI

InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1

InChI Key

NGRSXEMLDRQNMH-LPBFERMMSA-N

SMILES

O=C(NC1=CC=C(OC)C=C1)NC2=CC=C(O[C@@H](CN(CC3=CC=C(OCO4)C4=C3)C)[C@@H](C)CN([C@@H](C)CO)C5=O)C5=C2

Solubility

Soluble in DMSO

Synonyms

BRD7880; BRD 7880; BRD-7880

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.